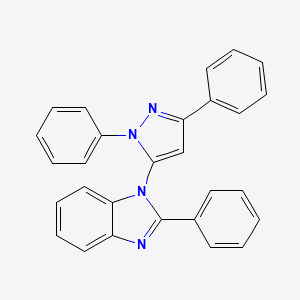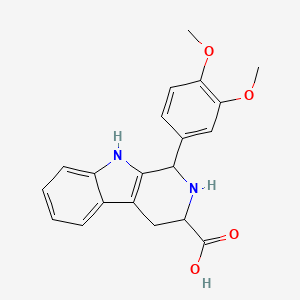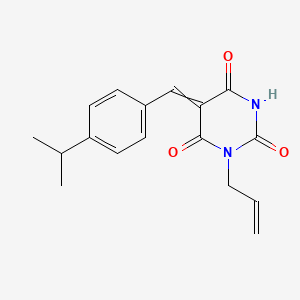![molecular formula C14H15BrN2O4 B4939938 ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate](/img/structure/B4939938.png)
ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate, also known as BMA or BMCA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. BMA is a cyanoacrylate ester that contains a furan ring and a bromine atom, making it a highly reactive molecule.
Mécanisme D'action
Ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate is a highly reactive molecule that can undergo rapid polymerization in the presence of nucleophiles, such as water and amines. The polymerization reaction is initiated by the attack of the nucleophile on the carbonyl group of this compound, which leads to the formation of a covalent bond and the release of heat. The polymerization reaction can be accelerated by the presence of Lewis acids, such as metal ions.
Biochemical and Physiological Effects
This compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. This compound has also been used as a fluorescent probe for the detection of reactive oxygen species and as a photosensitizer for photodynamic therapy. However, the toxicity and biocompatibility of this compound need to be further investigated before its clinical application.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate has several advantages for lab experiments, including its high reactivity, easy synthesis, and versatility. This compound can be used as a crosslinking agent for the fabrication of hydrogels and tissue engineering scaffolds, which can mimic the extracellular matrix of various tissues. However, the rapid polymerization of this compound can also be a limitation, as it can lead to the formation of unwanted byproducts and the loss of control over the reaction.
Orientations Futures
There are several future directions for the research on ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate. One potential application of this compound is in the development of new antibiotics and antifungal drugs, as it has shown promising antimicrobial and antifungal properties. This compound can also be used as a fluorescent probe for the detection of reactive oxygen species in living cells, which can provide insights into the mechanisms of oxidative stress and aging. Furthermore, this compound can be used as a photosensitizer for photodynamic therapy, which has shown great potential for the treatment of various cancers. Overall, the research on this compound has opened up new avenues for the development of novel materials and therapeutics.
Conclusion
In conclusion, this compound is a highly reactive molecule that has gained significant attention in scientific research due to its unique properties. This compound has been extensively studied in various scientific fields, including organic chemistry, materials science, and biomedical research. This compound has several advantages for lab experiments, including its high reactivity, easy synthesis, and versatility. However, the toxicity and biocompatibility of this compound need to be further investigated before its clinical application. The future directions for the research on this compound are promising, and it is expected to have a significant impact on the development of new materials and therapeutics.
Méthodes De Synthèse
The synthesis of ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate involves the reaction of ethyl cyanoacetate with 4-bromo-5-(4-morpholinyl)-2-furancarboxaldehyde in the presence of a base catalyst. The resulting product is a yellowish liquid that can be purified by column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Applications De Recherche Scientifique
Ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate has been extensively studied in various scientific fields, including organic chemistry, materials science, and biomedical research. This compound is a versatile molecule that can be used as a building block for the synthesis of various compounds, including polymers, nanoparticles, and fluorescent dyes. This compound has also been used as a crosslinking agent for the fabrication of hydrogels and tissue engineering scaffolds.
Propriétés
IUPAC Name |
ethyl (Z)-3-(4-bromo-5-morpholin-4-ylfuran-2-yl)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4/c1-2-20-14(18)10(9-16)7-11-8-12(15)13(21-11)17-3-5-19-6-4-17/h7-8H,2-6H2,1H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWSHGQOCJOAIG-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(O1)N2CCOCC2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=C(O1)N2CCOCC2)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4939858.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4939862.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(3-nitrophenyl)acrylamide](/img/structure/B4939868.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)methyl]phenyl}acetamide](/img/structure/B4939889.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4939903.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4939908.png)
![ethyl 5-acetyl-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4939914.png)

![2-{[2-(4-iodophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B4939922.png)

![4,4'-[(3,3'-dimethyl-4,4'-biphenyldiyl)bis(nitrilomethylylidene)]bis(2-methoxyphenol)](/img/structure/B4939951.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one](/img/structure/B4939954.png)
